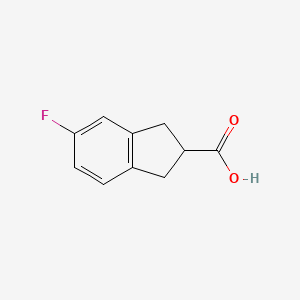

5-Fluoro-indan-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFRESMYTROPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901239714 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628732-07-0 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628732-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chiral Resolution:the Classical Method of Chiral Resolution Via Diastereomeric Salt Formation is Highly Applicable to 5 Fluoro Indan 2 Carboxylic Acid.libretexts.orglibretexts.orgthis Involves Treating the Racemic Acid with a Chiral Base, Such As Brucine, Strychnine, or a Synthetic Chiral Amine, to Form Diastereomeric Salts.libretexts.orgdue to Their Different Solubilities, These Salts Can Often Be Separated by Fractional Crystallization. Subsequent Acidification of the Separated Salts Would then Afford the Individual Enantiomers of 5 Fluoro Indan 2 Carboxylic Acid.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type |

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Quinine | Alkaloid |

| (R)-1-Phenylethanamine | Synthetic Amine |

| (S)-1-Phenylethanamine | Synthetic Amine |

Spectroscopic and Crystallographic Elucidation of 5 Fluoro Indan 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-fluoro-indan-2-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with two-dimensional techniques, would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons, as well as the carboxylic acid proton.

The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding.

The aromatic protons on the fluorinated benzene (B151609) ring will present a more complex pattern due to the influence of the fluorine substituent. The fluorine atom at the C5 position will influence the chemical shifts of the adjacent protons at C4, C6, and C7 through both inductive and mesomeric effects, as well as through-space coupling. Specifically, the proton at C4 and C6 will likely appear as doublets or doublet of doublets due to coupling with the neighboring protons and the fluorine atom. The proton at C7 is also expected to be a doublet.

The aliphatic protons of the indan (B1671822) framework, specifically the methine proton at C2 and the methylene (B1212753) protons at C1 and C3, will also show characteristic signals. The methine proton at C2, being adjacent to the carboxylic acid group, will be deshielded and is expected to appear as a multiplet. The four methylene protons at C1 and C3 will likely be diastereotopic and thus magnetically non-equivalent, leading to four distinct signals, each appearing as a doublet of doublets.

For comparison, the reported ¹H NMR spectral data for the parent compound, indan-2-carboxylic acid , can provide a baseline for the expected chemical shifts of the aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data for Indan-2-carboxylic acid and general substituent effects)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | 10.0 - 13.0 | br s |

| Aromatic H | 7.0 - 7.5 | m |

| C2-H | 3.3 - 3.6 | m |

| C1/C3-H | 2.8 - 3.4 | m |

The ¹³C NMR spectrum of this compound will provide valuable information about the carbon framework of the molecule.

The carbonyl carbon (-COOH) is expected to resonate in the downfield region, typically between 170 and 180 ppm.

The aromatic carbons will show six distinct signals. The carbon atom directly bonded to the fluorine (C5) will exhibit a large one-bond C-F coupling constant and its chemical shift will be significantly influenced by the fluorine's high electronegativity. The other aromatic carbons (C3a, C4, C6, C7, C7a) will also show smaller C-F couplings and their chemical shifts will be altered compared to the non-fluorinated analogue.

The aliphatic carbons (C1, C2, C3) will appear in the upfield region of the spectrum. The methine carbon (C2) bearing the carboxylic acid group will be deshielded relative to the methylene carbons (C1 and C3).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for Indan-2-carboxylic acid and general substituent effects)

| Carbon | Predicted Chemical Shift (ppm) |

| COOH | 170 - 180 |

| C5 (C-F) | 155 - 165 (d, ¹JCF) |

| Aromatic C | 110 - 145 |

| C2 | 45 - 55 |

| C1/C3 | 30 - 40 |

¹⁹F NMR spectroscopy is a powerful technique for characterizing fluorinated organic compounds. nist.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C5 position. The chemical shift of this signal will be characteristic of an aryl fluoride. Furthermore, this signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H4 and H6). The magnitude of these coupling constants can provide further structural confirmation. The analysis of the ¹⁹F NMR spectrum is crucial for confirming the position of the fluorine substituent on the aromatic ring. nist.gov

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially for complex molecules like this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons in the molecule. This would be particularly useful for identifying the connectivity between the aromatic protons and for correlating the methine proton at C2 with the methylene protons at C1 and C3.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the one-bond correlations between protons and their directly attached carbon atoms. This would allow for the definitive assignment of the carbon signals for C1, C2, C3, and the protonated aromatic carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound are expected to display characteristic absorption bands for the carboxylic acid and the fluorinated aromatic ring.

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. tutorchase.com

C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated around 1700 cm⁻¹. The exact position may be slightly influenced by the electron-withdrawing nature of the indan ring and the fluorine substituent. tutorchase.com

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group are expected to appear in the fingerprint region of the IR spectrum, typically between 1450 and 1200 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

C-F Stretch: A strong absorption band characteristic of the C-F stretching vibration is expected in the region of 1250-1000 cm⁻¹. This band would be a key indicator of the presence of the fluorine substituent.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C=C bonds, which often give strong Raman signals.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | ~1700 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Alkyl | C-H Stretch | <3000 | Medium |

| Fluoroaromatic | C-F Stretch | 1250 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule with a high degree of confidence. fiveable.memeasurlabs.com This technique can distinguish between compounds that have the same nominal mass but different molecular formulas (isobars). fiveable.me

For this compound, the molecular formula is C₁₀H₉FO₂. The theoretical monoisotopic mass can be calculated with high precision. This precise mass measurement allows for the unambiguous confirmation of the elemental composition, a critical first step in the identification of the compound.

Hypothetical HRMS Data for this compound

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 181.0659 |

| [M+Na]⁺ | 203.0479 |

| [M-H]⁻ | 179.0513 |

This table is illustrative and shows the expected precise mass-to-charge ratios for different ions of this compound that would be observed in an HRMS experiment. The data is calculated based on the known atomic masses of the constituent elements.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. libretexts.orgyoutube.com For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and rearrangements like the McLafferty rearrangement. youtube.comyoutube.comwhitman.edu

For this compound, the fragmentation pattern would be expected to show characteristic losses related to the carboxylic acid group and the indan core. The presence of the fluorine atom on the aromatic ring would also influence the fragmentation.

Plausible Fragmentation Pathways for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 163 | [M-H₂O]⁺ |

| 135 | [M-COOH]⁺ |

| 115 | Loss of CO₂ from the indan ring fragment |

This table presents a hypothetical fragmentation pattern for this compound based on the general fragmentation behavior of aromatic carboxylic acids and indan derivatives. whitman.edunist.gov The m/z values are nominal masses.

X-ray Crystallography for Solid-State Structure Determination

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. rsc.orgmdpi.com For this compound, the carboxylic acid group is expected to form strong hydrogen bonds, likely leading to the formation of dimers. rsc.orgnih.gov The fluorinated aromatic ring can participate in various interactions, including dipole-dipole interactions and potentially weak C-H···F hydrogen bonds. acs.org Understanding these interactions is key to explaining the physical properties of the solid material.

Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Functional Groups Involved |

| Hydrogen Bonding | Carboxylic acid (O-H···O=C) |

| π-π Stacking | Aromatic rings of the indan core |

| Dipole-Dipole | C-F bond |

| Van der Waals Forces | Entire molecule |

This table outlines the types of intermolecular interactions that are anticipated to be present in the crystal structure of this compound, based on its molecular structure and the known packing behavior of similar compounds. rsc.orgacs.orgnih.gov

For chiral molecules, which can exist as non-superimposable mirror images (enantiomers), X-ray crystallography can be used to determine the absolute stereochemistry. nih.govresearchgate.netnih.govresearchgate.net This is typically achieved through the analysis of anomalous dispersion effects, especially when a heavy atom is present in the structure, or by co-crystallization with a chiral reference of known configuration. researchgate.net Since this compound is chiral at the C2 position, its enantiomers could be resolved and their absolute configurations (R or S) determined by crystallographic analysis of a suitable single crystal.

The process would involve synthesizing an enantiomerically pure sample, growing a high-quality single crystal, and collecting diffraction data. The analysis of this data would then allow for the unambiguous assignment of the three-dimensional arrangement of the atoms, thus establishing the absolute configuration of that enantiomer.

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Fluoro Indan 2 Carboxylic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 5-Fluoro-indan-2-carboxylic acid from impurities, starting materials, and its enantiomeric counterpart. The choice of technique is dictated by the analytical goal, whether it be routine purity assessment, trace-level detection, or stereoisomer resolution.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantification and purity determination of this compound. A robust, stability-indicating reverse-phase HPLC (RP-HPLC) method is often the preferred approach.

Method development typically begins with column and mobile phase selection. A C18 column is a common choice, offering excellent retention and separation for moderately polar compounds like this compound. The mobile phase usually consists of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control pH and ensure consistent ionization of the carboxylic acid group. helixchrom.comsielc.com The pH is a critical parameter, as it affects the retention time and peak shape of the analyte. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which is expected to be around 265 nm due to the fluorinated aromatic ring.

Validation of the developed HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability. This involves assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The limit of detection (LOD) and limit of quantification (LOQ) are also established to determine the method's sensitivity. researchgate.net

Table 1: Illustrative HPLC Method Parameters and Validation Summary

| Parameter | Condition / Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Validation Data | |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | ~0.05 µg/mL |

This table presents typical data for a validated HPLC method and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent technique for identifying and quantifying volatile and semi-volatile impurities. However, due to the low volatility and polar nature of carboxylic acids, derivatization of this compound is a necessary prerequisite for GC analysis.

A common derivatization strategy involves converting the carboxylic acid group into a more volatile ester. Reagents such as diazomethane (B1218177) derivatives (e.g., diphenyl diazomethane) or silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) can be employed. nih.govresearchgate.net The derivatization reaction must be optimized for temperature, time, and reagent concentration to ensure complete and reproducible conversion. researchgate.net

Once derivatized, the sample is injected into the GC-MS system. The GC separates the analyte from impurities based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification. This is particularly useful for identifying unknown trace impurities by comparing their mass spectra to library databases. For trace analysis, method detection limits can often reach the picogram-per-milliliter (pg/mL) range. nih.gov

Table 2: Representative GC-MS Derivatization and Analysis Conditions

| Parameter | Condition / Value |

|---|---|

| Derivatization | |

| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction | 60 °C for 30 minutes |

| GC Conditions | |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Conditions | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table presents typical data for a GC-MS method and is for illustrative purposes.

Chiral Chromatography for Enantiomeric Excess and Stereoisomer Resolution

Since this compound is a chiral molecule, separating its enantiomers is critical, as they can have different pharmacological properties. Chiral chromatography is the most effective method for determining enantiomeric excess (e.e.) and resolving stereoisomers. researchgate.net

Two main strategies are employed in chiral HPLC:

Direct Separation: This approach uses a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used and have broad applicability. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Mobile phases for this type of separation can be normal-phase (e.g., hexane/isopropanol), polar organic, or reverse-phase, and their composition is optimized to achieve the best resolution. nih.gov

Indirect Separation: This method involves derivatizing the racemic analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers. chiralpedia.comnih.gov These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18). This approach can be advantageous if a suitable CSP is not readily available. However, it requires a pure CDA and adds an extra step to the sample preparation process.

Table 3: Example Conditions for Direct Chiral HPLC Separation

| Parameter | Condition / Value |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 265 nm |

This table presents typical data for a chiral HPLC method and is for illustrative purposes.

Spectrophotometric and Electrochemical Detection Methods

While chromatography provides separation, other analytical techniques are valuable for direct quantification and for probing the electronic properties of the molecule.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of this compound in solution, provided it is the only absorbing species present. The molecule's aromatic indan (B1671822) ring system and fluoro-substituent result in strong absorption in the ultraviolet region.

The first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the pure compound across the UV spectrum. For fluorinated aromatic compounds, this is often in the 260-270 nm range. researchgate.netresearchgate.net Once the λmax is known, a calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, absorbance is directly proportional to concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The pH of the solution must be controlled with a buffer, as changes in pH can affect the ionization state of the carboxylic acid and the chromophore, potentially shifting the λmax and altering the molar absorptivity. researchgate.net

Voltammetric Techniques for Redox Behavior Profiling

Voltammetric techniques, such as cyclic voltammetry (CV), are powerful electrochemical methods used to investigate the redox (reduction-oxidation) behavior of a compound. For this compound, these techniques can provide valuable information about its electronic properties and potential for undergoing electrochemical reactions.

In a typical CV experiment, a potential is swept between two limits while the resulting current is measured. The resulting plot of current versus potential (a voltammogram) can reveal the oxidation and reduction potentials of the molecule. The fluorinated aromatic system and the carboxylic acid group are both electroactive moieties. The fluorination of aromatic compounds can be achieved via electrochemical methods, indicating the susceptibility of the C-F bond and the aromatic ring to electrochemical processes. acs.orgcecri.res.in The analysis can show irreversible or reversible redox processes, providing insight into the stability of the resulting oxidized or reduced species. This information is useful for understanding potential degradation pathways and for developing electrochemical sensors for the compound's detection.

Role of 5 Fluoro Indan 2 Carboxylic Acid As a Versatile Building Block in Complex Molecule Synthesis

Precursor in Multistep Organic Synthesis and Scaffold Construction

The indan-2-carboxylic acid moiety serves as a versatile precursor in multistep synthetic sequences. The carboxylic acid functional group can be readily transformed into a variety of other functionalities, such as amides, esters, and alcohols, which in turn can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the fluorine atom at the 5-position can influence the reactivity and physicochemical properties of the resulting molecules, including their metabolic stability and binding affinity to biological targets.

A key aspect of its utility is in the synthesis of more complex molecular architectures. For instance, patent literature describes the synthesis of 5-Fluoro-indan-2-carboxylic acid and its methyl ester as intermediates in the preparation of pharmacologically active compounds. One patent details the synthesis of the methyl ester from 6-fluoro-1-oxo-indan-2-carboxylic acid methyl ester googleapis.comgoogle.com.

Table 1: Synthesis of this compound methyl ester

| Starting Material | Reagents | Product | Reference |

|---|

This intermediate can then be further elaborated. For example, this compound methyl ester has been used to produce 4-(5-fluoro-indan-2-yl)-1,3-dihydro-imidazole-2-thione, demonstrating its role in the construction of heterocyclic systems google.com.

While direct examples of the incorporation of this compound into spirocyclic and polycyclic systems are not extensively documented in publicly available literature, the general reactivity of the indan (B1671822) scaffold suggests its potential in such transformations. The carboxylic acid handle can be used as an anchor point for intramolecular cyclization reactions to form spirocyclic junctions. Furthermore, the aromatic ring of the indan system can participate in annulation reactions to build additional fused rings, leading to the formation of complex polycyclic aromatic or hydroaromatic structures. The principles of such transformations are well-established in organic synthesis, and the this compound scaffold provides a valuable starting point for the exploration of novel polycyclic and spirocyclic chemical space.

The construction of macrocycles often relies on building blocks that offer a degree of conformational rigidity and defined exit vectors for cyclization. The indan-2-carboxylic acid framework, with its constrained bicyclic structure, can serve as a valuable component in the synthesis of macrocyclic compounds. The carboxylic acid can be coupled with other difunctional synthons to form linear precursors that can subsequently undergo intramolecular cyclization to yield macrocycles. The fluorine substituent can impart unique properties to the resulting macrocycle, such as altered lipophilicity and electronic character, which can be advantageous in the design of molecules with specific functions. Although specific examples detailing the use of this compound in macrocycle synthesis are not readily found, its structural features make it a promising candidate for this application.

Application as a Chiral Auxiliary or Ligand Scaffold

The rigid structure of the indan backbone makes it an attractive scaffold for applications in asymmetric synthesis and catalysis. The stereochemistry of the 2-position can be controlled, allowing for the preparation of enantiomerically pure derivatives.

Enantiomerically pure this compound can potentially be employed as a chiral auxiliary to control the stereochemical outcome of chemical reactions. When temporarily attached to a prochiral substrate, the chiral indan moiety can direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one enantiomer of the product. After the reaction, the chiral auxiliary can be cleaved and recovered. While the use of this compound itself as a chiral auxiliary is not widely reported, the principles of asymmetric induction using chiral carboxylic acid derivatives are a cornerstone of modern organic synthesis.

The indan framework can serve as a scaffold for the design of novel chiral ligands for asymmetric catalysis. By functionalizing the carboxylic acid group and potentially other positions on the indan ring system with coordinating groups, it is possible to create ligands that can bind to a metal center and create a chiral environment. Such chiral metal complexes can then be used to catalyze a variety of enantioselective transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The fluorine atom could play a role in modulating the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the corresponding metal complex. For instance, patent literature mentions this compound in the context of developing CXCR5 antagonists, which are polycyclic compounds, hinting at its utility in constructing complex, biologically active molecules google.com.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-fluoro-1-oxo-indan-2-carboxylic acid methyl ester |

| This compound methyl ester |

Future Directions and Emerging Research Avenues for 5 Fluoro Indan 2 Carboxylic Acid Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The availability of 5-Fluoro-indan-2-carboxylic acid is a prerequisite for any further investigation into its properties and applications. Currently, established, high-yield, and sustainable synthetic protocols specifically for this compound are not widely reported. Future research should prioritize the development of such routes.

A potential synthetic strategy could involve the preparation of indan-2-carboxylic acid followed by electrophilic fluorination. Indan-2-carboxylic acid itself can be synthesized through various methods, including the malonic ester synthesis starting from 1,2-dibromoethane (B42909) and diethyl malonate, followed by intramolecular Friedel-Crafts acylation. Another approach could be the carboxylation of a suitable indane precursor. sigmaaldrich.com

Once indan-2-carboxylic acid is obtained, the introduction of the fluorine atom at the 5-position of the aromatic ring presents a key challenge. Direct electrophilic fluorination of the aromatic ring could be explored using modern fluorinating reagents such as Selectfluor® (F-TEDA-BF4). The regioselectivity of this reaction would be a critical aspect to investigate, as the directing effects of the alkyl and carboxylic acid groups would influence the position of fluorination.

Alternatively, a multi-step synthesis starting from a pre-fluorinated building block, such as 4-fluorotoluene, could be envisioned. This would involve building the indane ring system onto the fluorinated aromatic core.

Table 1: Comparison of Potential Synthetic Routes to this compound (Hypothetical)

| Route | Key Steps | Potential Advantages | Potential Challenges |

| A: Late-stage Fluorination | 1. Synthesis of indan-2-carboxylic acid. 2. Electrophilic fluorination. | Potentially shorter route. | Control of regioselectivity during fluorination. Harsh reaction conditions might be required. |

| B: Pre-fluorinated Starting Material | 1. Functionalization of a 4-fluoroaromatic compound. 2. Ring-closing reaction to form the indane system. | Regioselectivity is pre-determined. | Potentially longer synthetic sequence. Availability and cost of starting materials. |

Future research in this area should focus on optimizing reaction conditions, exploring various catalysts, and employing green chemistry principles to minimize waste and energy consumption. mdpi.com The development of a scalable and cost-effective synthesis will be crucial for unlocking the full potential of this compound.

Exploration of Unprecedented Reactivity and Novel Transformations

The reactivity of this compound is expected to be a rich tapestry woven from the interplay of its constituent parts. The carboxylic acid group can undergo a wide range of transformations, including esterification, amidation, and reduction to the corresponding alcohol. These reactions would provide access to a diverse library of derivatives with potentially interesting biological or material properties.

The fluorine atom at the 5-position is anticipated to exert a significant electronic influence on the reactivity of both the aromatic ring and the carboxylic acid group. The strong electron-withdrawing nature of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution, a reaction that is typically challenging for unsubstituted indane. This could open up avenues for the introduction of a wide range of functional groups at the aromatic core.

Furthermore, the fluorine atom could influence the acidity of the carboxylic acid and the reactivity of the alpha-protons on the indane ring. Investigations into these effects could reveal novel and unexpected chemical transformations.

Table 2: Potential Novel Reactions of this compound (Hypothetical)

| Reaction Type | Potential Reagents and Conditions | Expected Outcome |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, amines) under forcing conditions. | Substitution of a hydrogen or other leaving group on the aromatic ring. |

| Directed Ortho-Metalation | Strong base (e.g., organolithium reagent) followed by an electrophile. | Functionalization of the aromatic ring at the position ortho to the fluorine atom. |

| Decarboxylative Cross-Coupling | Transition metal catalyst and a suitable coupling partner. | Replacement of the carboxylic acid group with another functional group. |

Exploring these and other potential reactions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this molecule and provide access to a host of new and valuable compounds.

Integration of Advanced Computational Predictions and Machine Learning in Chemical Synthesis

The development of synthetic routes and the exploration of reactivity can be significantly accelerated through the use of advanced computational tools. Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of the fluorination reaction, assess the stability of reaction intermediates, and calculate the activation energies for various potential transformations. acs.org

Molecular dynamics simulations could provide insights into the conformational preferences of this compound and its derivatives, which can be crucial for understanding their interactions with biological targets or their packing in solid-state materials.

Furthermore, machine learning algorithms could be trained on existing chemical reaction data to predict the outcomes of novel reactions of this compound. This could help to prioritize experimental efforts and guide the discovery of new and efficient synthetic methodologies.

Table 3: Potential Applications of Computational Chemistry in the Study of this compound

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Prediction of reaction pathways and regioselectivity. | Identification of the most likely products and optimization of reaction conditions. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. | Understanding of how the molecule behaves in different environments (e.g., in solution, in a polymer matrix). |

| Machine Learning (ML) | Prediction of reaction outcomes and properties of new derivatives. | Accelerated discovery of new reactions and compounds with desired properties. |

The synergy between experimental work and computational predictions will be a powerful engine for advancing the chemistry of this compound.

Potential Applications in Advanced Materials Science and Polymer Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials and polymers. The rigid indane core can impart thermal stability and mechanical strength to polymers, while the fluorine atom can enhance properties such as hydrophobicity, chemical resistance, and thermal stability. mdpi.com

The carboxylic acid functionality provides a convenient handle for incorporating this molecule into polymer chains through condensation polymerization with diols or diamines. This could lead to the development of novel polyesters and polyamides with tailored properties. ontosight.aibritannica.com For instance, the incorporation of the fluorinated indane moiety could lead to polymers with low dielectric constants, making them suitable for applications in microelectronics.

Furthermore, the introduction of this compound as a monomer could influence the morphology and gas permeability of polymers, which is of interest for membrane-based gas separation technologies. Research into polymers containing spirobisindane moieties has shown that the rigid and contorted structures can lead to materials with intrinsic microporosity. nih.govlibretexts.org

Table 4: Potential Polymer Architectures Incorporating this compound (Hypothetical)

| Polymer Type | Co-monomer | Potential Properties |

| Polyester | Ethylene glycol, 1,4-Butanediol | Enhanced thermal stability, hydrophobicity, low dielectric constant. |

| Polyamide | Hexamethylenediamine, p-Phenylenediamine | High strength, chemical resistance, improved processability. |

| Polymer of Intrinsic Microporosity (PIM) | Tetra-functional comonomer | High gas permeability and selectivity for membrane applications. |

The exploration of this compound as a monomer in polymer chemistry represents a promising avenue for the creation of new materials with advanced properties.

Investigation into Unexplored Chemical Properties and Their Implications for Materials Design

Beyond the more predictable reactivity and applications, there are likely many unexplored chemical properties of this compound that could have significant implications for materials design. For example, the molecule's self-assembly behavior in solution and in the solid state is currently unknown. Understanding how these molecules pack and interact with each other could lead to the design of novel crystalline materials with interesting optical or electronic properties.

The fluorine atom could also participate in non-covalent interactions, such as halogen bonding, which could be exploited for the rational design of supramolecular assemblies. The impact of the fluorine substituent on the photophysical properties of the indane system is another area ripe for investigation. It is possible that fluorination could lead to enhanced fluorescence or other interesting photophysical phenomena.

A thorough investigation of these fundamental chemical properties will be essential for unlocking the full potential of this compound in the design of next-generation materials.

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Step | Parameter | Optimal Range | Impact on Yield |

|---|---|---|---|

| Halogenation | Temperature | 60–80°C | ±10% |

| Carboxylation | pH | 8–9 | +15% |

| Purification | Solvent Ratio | 3:1 EtOH/H₂O | +20% Purity |

Q. Table 2. Key Spectroscopic Data

| Technique | Key Signal | Interpretation |

|---|---|---|

| ¹H NMR | δ 12.1 (s, 1H) | -COOH proton |

| ¹³C NMR | δ 172.5 (COOH), 160.1 (C-F) | Carboxylic acid, C-F coupling |

| FT-IR | 1695 cm⁻¹ (C=O) | Confirms carboxyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.